
Mc-Val-Ala-pbd
説明
Mc-Val-Ala-pbd, also known as Talirine, is a compound with the molecular formula C60H64N8O12 . It is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) that uses the antitumor antibiotic, pyrrolobenzodiazepine (PBD), a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala .
Synthesis Analysis
The synthesis of this compound involves the use of PBD, a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala . The maleimide group is reactive to the surfuryl group (SH group), which is useful for making antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular weight of this compound is 1089.2 g/mol . The exact mass is 1088.46 . The elemental analysis shows that it contains Carbon (66.16%), Hydrogen (5.92%), Nitrogen (10.29%), and Oxygen (17.63%) .Chemical Reactions Analysis
This compound is part of the ADCs, which harness the highly specific targeting capabilities of an antibody to deliver a cytotoxic payload to specific cell types . The payload N-acetyl-gamma-calicheamicin is covalently attached to the linker 4-(4-acetylphenoxy)butanoic acid (ActBut) which is bound to exposed lysine residues .科学的研究の応用
抗体薬物複合体(ADC)
“Mc-Val-Ala-pbd”は、ADCの設計において広く使用されています {svg_1}. これは、優れた血漿安定性、放出挙動、および化学的追跡可能性を維持する、酵素的に切断可能なリンカーとして機能します {svg_2}. 承認された2つのADC薬、ADCETRISとPOLIVYは、同じリンカー構造mc-VC-PABCを採用しています {svg_3}.
標的薬物送達
この化合物は、標的薬物送達に使用されます {svg_4}. これは、ADCを全身循環で無傷に維持し、カテプシンBなどの特定の細胞内プロテアーゼによって切断されると、細胞傷害性薬物を容易に放出するように設計されています {svg_5}.
プロドラッグ活性化
“this compound”は、プロドラッグ活性化に使用されます {svg_6}. 悪性細胞で高度にアップレギュレートされるリソソームシステインプロテアーゼであるカテプシンBは、特定のジペプチド配列を認識して切断することができます {svg_7}. これは、プロドラッグ活性化に魅力的です {svg_8}.
オリゴヌクレオチド-小分子コンジュゲート
この化合物は、オリゴヌクレオチド-小分子コンジュゲートの自動合成に使用されます {svg_9}. これは、DNA合成中のペプチドリンカーの安定性を向上させるために、光不安定な2-ニトロベンジルで保護されています {svg_10}.
刺激応答性薬物放出
“this compound”は、刺激応答性薬物放出に使用されます {svg_11}. 光分解後、細胞内カテプシンBはジペプチドを効率的に消化し、ペイロード-リン酸を放出し、これは内因性のホスファターゼ酵素によって遊離ペイロードに変換されます {svg_12}.
親油性ペイロード
この化合物は、親油性ペイロードで使用されます {svg_13}. Val-Citと比較してVal-Alaの疎水性が低いことは、このリンカーがPBD-ダイマーなどの親油性ペイロードのコンテキストで優れている理由を説明しています {svg_14}.
作用機序
Safety and Hazards
将来の方向性
The future directions for Mc-Val-Ala-pbd and other ADCs involve selecting antibody serotypes, increasing antibody humanization, adjusting and optimizing antibody structures . There is also a focus on generating homogeneous constructs with precise drug loading and predetermined, controlled sites of attachment .
特性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Talirine is a pyrrolobenzodiazepine (PBD) dimer and functions as the cytotoxic payload in antibody-drug conjugates (ADCs) []. Its mechanism of action involves sequence-selective alkylation of DNA in the minor groove []. Specifically, Talirine displays a preference for binding to purine-guanine-purine (Pu-G-Pu) sequences []. Upon binding, it forms a covalent bond between the guanine N2 atom and the C11 position of the PBD ring system []. As a dimer, Talirine crosslinks DNA strands, leading to cell cycle arrest and apoptosis, particularly in cells expressing the target antigen of the corresponding ADC [, ].
A: While the provided research articles don't explicitly state the molecular formula and weight of Talirine, they emphasize the presence of two PBD units in its structure [, ]. Each PBD unit inherently possesses a specific molecular formula and weight. For a precise determination of Talirine's formula and weight, further investigation into its exact chemical structure and composition is required. Additionally, the articles don't provide detailed spectroscopic data for Talirine.
A: The research primarily focuses on Talirine's role as a cytotoxic payload in ADCs, exploiting its DNA-damaging properties for anti-cancer therapy [, ]. There is no mention of Talirine possessing catalytic properties or being utilized in catalytic applications. Its primary function revolves around its ability to covalently bind and crosslink DNA, ultimately leading to cell death.
ANone: Although computational chemistry is frequently employed in drug design and development, the provided research papers don’t elaborate on the use of computational methods specifically for Talirine. Information regarding simulations, calculations, or QSAR models related to Talirine isn't explicitly discussed.
A: While the exact SAR of Talirine is not extensively detailed in the provided articles, research on PBDs in general [] suggests that modifications to the core PBD structure, linker, and conjugation strategies can significantly impact the molecule's potency, selectivity, and overall efficacy []. For example, the C8 substituent on the PBD ring system, present in Talirine, has been shown to play a crucial role in stabilizing the DNA adduct []. Additionally, different linkers used to conjugate Talirine to antibodies can affect its release within the target cell, influencing its cytotoxic activity [].
A: The research primarily emphasizes the use of Talirine as a cytotoxic payload within the context of ADCs [, , , , , , , , , , , ]. These ADCs utilize specific formulation strategies to ensure the stability and delivery of Talirine to target cells. Information regarding the stability of free Talirine under various conditions or specific formulation approaches for the isolated compound is not explicitly discussed in the research provided.
A: The provided research focuses mainly on the preclinical and clinical investigation of Talirine-based ADCs, primarily for treating various forms of leukemia [, , , , , , , , , ]. While adherence to safety and ethical considerations is implicit in clinical trial conduct, specific details regarding SHE regulations and compliance are not directly addressed within the scope of these research articles.
A: Research indicates that Talirine, when administered as part of an ADC like Vadastuximab talirine, displays a pharmacokinetic profile characterized by rapid elimination, consistent with target-mediated drug disposition [, ]. This means the drug's clearance is primarily driven by its binding to the target CD33 antigen on leukemia cells [, ]. Notably, in patients in remission or those receiving post-remission therapy, exposure to Talirine appears to be higher, potentially due to a decrease in target-mediated disposition [].
A: Preclinical studies have demonstrated the efficacy of Talirine-based ADCs, particularly Vadastuximab talirine, in various leukemia models [, , , , , , ]. In vitro, it effectively induces cell death in leukemia cell lines expressing CD33 [, , , , , , ]. In vivo, Vadastuximab talirine exhibits antitumor activity in animal models, leading to tumor regression and prolonged survival [, , , , , , ].
A: While the provided research does not delve into specific resistance mechanisms to Talirine, it is known that resistance to ADCs can arise through various mechanisms, including target antigen downregulation or mutations, alterations in ADC internalization or processing, and increased drug efflux [, ]. Further investigation is needed to elucidate specific resistance mechanisms associated with Talirine-based ADCs.
A: Clinical trials evaluating Vadastuximab talirine have revealed a manageable safety profile [, , , , , , ]. The most common adverse events are primarily hematologic, including thrombocytopenia, neutropenia, and anemia, which are often manageable with supportive care [, , , , , , ]. Non-hematologic toxicities are generally mild and include fatigue, nausea, and diarrhea [, , , , , , ].
A: As a cytotoxic payload in ADCs, Talirine utilizes the targeting specificity of monoclonal antibodies to reach cancer cells expressing the target antigen [, ]. This strategy allows for targeted delivery, enhancing efficacy and potentially minimizing off-target effects. In the case of Vadastuximab talirine, the antibody specifically targets the CD33 antigen, primarily found on myeloid leukemia cells [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




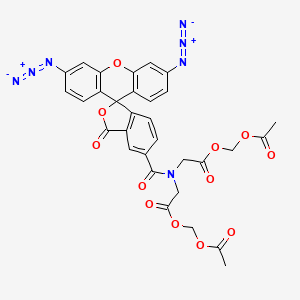
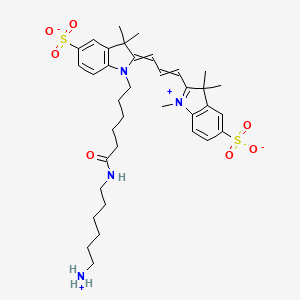
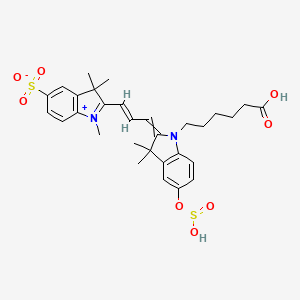
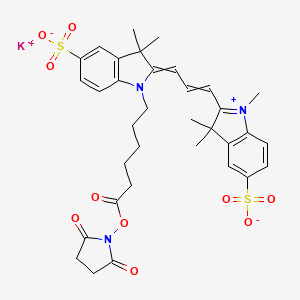
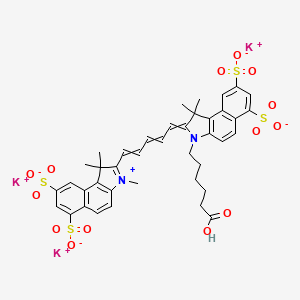
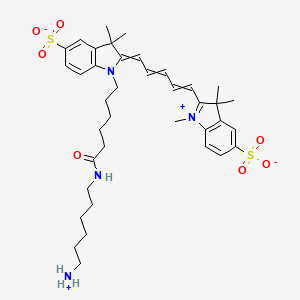

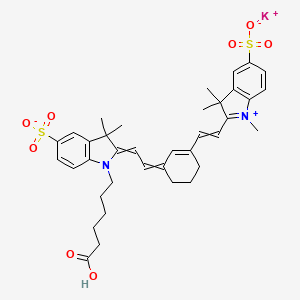

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)